molecular formula C10H9NO3 B2556814 3-methoxy-1H-indole-2-carboxylic acid CAS No. 21598-04-9

3-methoxy-1H-indole-2-carboxylic acid

Cat. No.: B2556814
CAS No.: 21598-04-9
M. Wt: 191.186
InChI Key: CKFXYMTUUVNCIX-UHFFFAOYSA-N
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Description

3-Methoxy-1H-indole-2-carboxylic acid (CAS 21598-04-9) is a versatile indole derivative serving as a key synthetic intermediate in organic and medicinal chemistry. This compound features both a carboxylic acid and a methoxy group on its indole ring, making it a valuable building block for the construction of more complex molecules . Its primary research value lies in the development of novel pharmaceutical candidates. Indole-2-carboxylic acid derivatives are recognized as essential pharmacophores in the discovery of potent and selective receptor antagonists. Specifically, research indicates that the indole-2-carboxylic acid moiety is a critical structural feature for the activity of a novel class of CysLT1 antagonists, which are being investigated for the treatment of inflammatory diseases such as asthma . The carboxylic acid group at the 2-position of the indole ring is necessary for mimicking the acidic moiety of native ligands and for effective receptor binding . Researchers utilize this compound to explore structure-activity relationships (SAR) and to introduce diverse substituents, thereby optimizing the potency and selectivity of lead compounds . It is supplied as a high-purity solid for research purposes. Please note: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-methoxy-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-14-9-6-4-2-3-5-7(6)11-8(9)10(12)13/h2-5,11H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKFXYMTUUVNCIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(NC2=CC=CC=C21)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 3 Methoxy 1h Indole 2 Carboxylic Acid and Its Derivatives

Established Synthetic Routes for Methoxy-Activated Indole-2-Carboxylic Acids

Several named reactions have proven instrumental in the synthesis of indole-2-carboxylic acids. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the indole (B1671886) ring.

Applications of the Fischer Indole Synthesis

The Fischer indole synthesis is one of the oldest and most versatile methods for preparing indoles. nih.govthermofisher.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of a substituted phenylhydrazine and a carbonyl compound like pyruvic acid. nih.govwikipedia.org This method can be performed as a one-pot synthesis without the need to isolate the intermediate arylhydrazone. thermofisher.com

For the synthesis of methoxy-activated indole-2-carboxylic acids, a corresponding methoxy-substituted phenylhydrazine is used as the starting material. However, the position of the methoxy (B1213986) group on the phenylhydrazine can significantly influence the reaction's outcome. For instance, the Fischer indole synthesis of ethyl pyruvate 2-methoxyphenylhydrazone with HCl/EtOH can lead to an abnormal product, ethyl 6-chloroindole-2-carboxylate, as the major product, with the expected ethyl 7-methoxyindole-2-carboxylate formed in smaller amounts. nih.gov This unexpected outcome arises from cyclization occurring on the side of the benzene (B151609) ring bearing the methoxy substituent. nih.gov

Recent advancements in the Fischer indole synthesis include the use of microwave irradiation and various catalysts to improve yields and reaction conditions. For example, a microwave-assisted synthesis of 4,6-dimethoxyindole has been reported using zinc chloride and phosphorus pentachloride. chim.it

Utilization of the Bischler Indole Synthesis

The Bischler indole synthesis, also known as the Bischler–Möhlau indole synthesis, involves the reaction of an α-bromo-acetophenone with an excess of an aniline to form a 2-aryl-indole. wikipedia.orgchemeurope.com While historically plagued by harsh reaction conditions and inconsistent yields, modern modifications have made this method more viable. wikipedia.orgchemeurope.com Milder conditions have been developed using catalysts like lithium bromide or employing microwave irradiation. wikipedia.orgchemeurope.com

This synthesis is particularly useful for preparing indoles with specific aryl substituents at the 2-position. For methoxy-activated indoles, a methoxy-substituted aniline would be used as a starting material. A modified Bischler synthesis has been employed to prepare methyl N-methyl-5,7-dimethoxy-3-methylindole-2-carboxylate. chim.it This modified route involved a carbenoid N-H insertion reaction followed by an ion-exchange mediated cyclization. chim.it

Employment of the Hemetsberger Indole Synthesis

The Hemetsberger indole synthesis, or Hemetsberger–Knittel synthesis, is a thermal decomposition of a 3-aryl-2-azido-propenoic ester to yield an indole-2-carboxylic ester. wikipedia.orgsynarchive.com This method is valued for its ability to produce indole-2-carboxylic acid derivatives, which are versatile precursors for further functionalization. semanticscholar.org The starting azido esters are typically prepared through the condensation of an aryl aldehyde with an α-azidoacetate. researchgate.net

Despite its utility, the Hemetsberger synthesis is not as widely used due to the instability and challenging synthesis of the starting materials. wikipedia.org However, it offers a reliable route to indoles when the corresponding aryl aldehyde is accessible. researchgate.net

Synthetic RouteDescriptionKey Features
Fischer Indole Synthesis Acid-catalyzed cyclization of an arylhydrazone. nih.govthermofisher.comVersatile, can be a one-pot synthesis, outcome influenced by substituent position. nih.govthermofisher.com
Bischler Indole Synthesis Reaction of an α-bromo-acetophenone with excess aniline. wikipedia.orgchemeurope.comModern modifications allow for milder conditions. wikipedia.orgchemeurope.com
Hemetsberger Indole Synthesis Thermal decomposition of a 3-aryl-2-azido-propenoic ester. wikipedia.orgsynarchive.comYields indole-2-carboxylic esters, but starting materials can be unstable. wikipedia.orgresearchgate.net

Role of the Japp-Klingemann Rearrangement in Derivative Preparation

The Japp-Klingemann reaction is a crucial method for synthesizing the hydrazone precursors required for the Fischer indole synthesis. wikipedia.org This reaction involves the coupling of an aryl diazonium salt with a β-keto-acid or β-keto-ester. wikipedia.org The resulting hydrazone can then be cyclized to form an indole-2-carboxylic acid derivative. researchgate.net

This two-step sequence, combining the Japp-Klingemann reaction with the Fischer indole synthesis, is a powerful strategy for preparing a wide range of substituted indole-2-carboxylic acids. researchgate.netpublish.csiro.au For example, 7-substituted indole-2-carboxylic esters have been synthesized by the Fischer indole cyclization of ethyl pyruvate hydrazones, which were derived from ortho-functionalized anilines via diazotization and coupling with ethyl 2-methyl-3-oxobutanoate in a Japp-Klingemann reaction. publish.csiro.au A process has also been developed for the preparation of 5-methoxy-1H-indole-2-carboxylic acid esters from malonates, which optimized the azo coupling, Japp-Klingemann rearrangement, and Fischer indole synthesis steps. acs.org

Targeted Synthesis of 3-Methoxy-1H-indole-2-carboxylic Acid Analogues

The synthesis of analogues of this compound often requires precise control over the introduction of functional groups onto the indole scaffold.

Regioselective Functionalization Strategies for Indole Scaffolds

The indole nucleus is electron-rich, making it susceptible to electrophilic substitution. The C3 position is generally the most reactive site. However, the presence of a methoxy group at the 3-position alters the typical reactivity pattern. Regioselective functionalization of the indole ring is therefore a key challenge in the synthesis of analogues.

One approach to achieve regioselectivity is through directed C-H activation. For instance, Cp*Rh(III)-catalyzed C2-H activation of indoles using N-carboxamide directing groups has been shown to enable a regioselective and stereoselective cascade annulation with alkynediones, leading to the C2 and C3 difunctionalization of indoles in a single pot. rsc.org While this example illustrates a general strategy, specific application to the 3-methoxyindole scaffold would require further investigation.

Another strategy involves the use of protecting groups to block certain positions while functionalizing others. The choice of protecting group and the reaction conditions can dictate the site of substitution.

Synthesis of Esters and Carboxamides from the 2-Carboxylic Acid Moiety

The carboxylic acid functional group at the 2-position of the 3-methoxy-1H-indole core is a prime site for derivatization, most commonly through the formation of esters and amides. These reactions are fundamental in medicinal chemistry for modifying the physicochemical properties of the parent molecule.

Esterification is typically achieved under acidic conditions. The reaction of this compound with an appropriate alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), yields the corresponding ester. This process is generally straightforward but may require forcing conditions for less reactive alcohols.

Carboxamide synthesis , or amidation, involves the coupling of the carboxylic acid with a primary or secondary amine. Due to the lower reactivity of amines compared to alcohols in this context, the carboxylic acid typically requires activation. A host of coupling reagents have been developed for this purpose, facilitating the formation of the amide bond under mild conditions. Common reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) to improve efficiency and suppress side reactions like racemization. hepatochem.comnih.gov Other effective coupling agents include phosphonium salts (e.g., BOP reagent) and aminium/uronium salts like HATU. nih.govfishersci.co.ukgrowingscience.com The choice of coupling reagent and reaction conditions can be tailored based on the specific amine substrate, particularly for electron-deficient or sterically hindered amines. nih.govresearchgate.net

Derivative TypeGeneral MethodKey ReagentsTypical Conditions
EstersFischer EsterificationAlcohol (R-OH), Strong Acid Catalyst (e.g., H₂SO₄)Reflux in excess alcohol
CarboxamidesAmide CouplingAmine (R-NH₂), Coupling Agent (e.g., EDC, HATU)Aprotic solvent (e.g., DMF, DCM), often with a base (e.g., DIPEA) at room temperature

Preparation of Diverse Derivatives and Conjugates

Building upon the foundational ester and amide linkages, a wide array of derivatives and conjugates of this compound can be prepared. These modifications are crucial for exploring structure-activity relationships (SAR) in drug discovery programs. For instance, complex side chains can be introduced via the amide bond to interact with specific biological targets. nih.gov

The synthesis of such derivatives often involves multi-step sequences. For example, a primary alcohol on a substituent can be introduced and subsequently used for further conjugation. Similarly, protecting group strategies may be necessary to selectively modify one part of the molecule while preserving the integrity of another. The indole nitrogen can also be a site for substitution, further expanding the chemical diversity of the resulting compounds.

Advanced Chemical Transformations

Beyond the derivatization of the carboxylic acid group, the indole scaffold itself can undergo a variety of advanced chemical transformations.

Decarboxylation Reactions of Indole-2-Carboxylic Acids: Methodological Advancements

The removal of the carboxylic acid group at the 2-position of the indole ring, a process known as decarboxylation, is a key transformation for accessing 2-unsubstituted indoles. Historically, this has been achieved by heating the indole-2-carboxylic acid above its melting point, often in the presence of a copper catalyst in a high-boiling solvent like quinoline. acs.orgcdnsciencepub.comresearchgate.net However, these harsh conditions can be incompatible with sensitive functional groups.

Methodological advancements have led to milder and more efficient decarboxylation protocols. Copper-catalyzed decarboxylative cross-coupling reactions have emerged as a powerful tool, allowing for the simultaneous removal of the carboxyl group and the formation of a new bond. organic-chemistry.orgthieme-connect.com For instance, a decarboxylative N-arylation of indole-2-carboxylic acids with aryl halides can be achieved using a Cu₂O catalyst. organic-chemistry.orgthieme-connect.com Other transition metals have also been explored for similar transformations. Silver-catalyzed protodecarboxylation offers another milder alternative to the traditional thermal methods. acs.orgmdpi.com

MethodKey Reagents/CatalystTypical ConditionsKey Advantage
Thermal DecarboxylationCopper chromite, QuinolineHigh temperature (>200°C)Classic, well-established method acs.orgcdnsciencepub.com
Copper-Catalyzed Decarboxylative N-ArylationCu₂O, Aryl halide, Base (e.g., K₃PO₄)High temperature (e.g., 160°C) in a solvent like NMP organic-chemistry.orgthieme-connect.comForms N-aryl indoles directly organic-chemistry.orgthieme-connect.com
Silver-Catalyzed ProtodecarboxylationAg₂CO₃, K₂S₂O₈Microwave heating (e.g., 130°C) mdpi.comMilder conditions, good for deuterium labeling mdpi.com

Iodinative Decarboxylation: Pathways to Substituted Indoles

Iodinative decarboxylation is a specific type of decarboxylative halogenation that transforms a carboxylic acid into an organic iodide. This reaction is particularly useful as the resulting iodo-substituted indole is a versatile intermediate for further functionalization through various cross-coupling reactions. The classic method for this transformation is the Hunsdiecker reaction, which traditionally uses silver salts of carboxylic acids and elemental halogens. nih.govwikipedia.org However, this method can have limitations when applied to aromatic carboxylic acids. nih.govnih.gov

More contemporary methods for iodinative decarboxylation often employ hypervalent iodine reagents or transition metal catalysts. For example, a microwave-assisted decarboxylative iodination of aromatic carboxylic acids can be achieved with high yields using a silver carbonate catalyst in the presence of potassium persulfate and iodine. mdpi.com Transition-metal-free methods have also been developed, using systems like K₃PO₄ and I₂. researchgate.net These reactions are thought to proceed through radical intermediates. wikipedia.org

Electrophilic Substitution Reactivity and Regiocontrol in Methoxy-Activated Indoles

The indole nucleus is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution, with the C3-position being the most reactive site. In the case of this compound, the C3-position is already substituted. The methoxy group at this position is a strong electron-donating group, which further activates the indole ring towards electrophilic attack.

Process Optimization and Scalability in Laboratory-Scale Synthesis

The optimization of synthetic routes and their scalability are critical considerations for the practical application of chemical compounds. For the laboratory-scale synthesis of this compound and its derivatives, several factors can be optimized. The choice of the core indole synthesis method is foundational. The Fischer indole synthesis, for example, is a robust and widely used method that can be scaled up, though it may be limited by the availability of substituted hydrazine starting materials. rsc.orgtcichemicals.comwikipedia.orgmdpi.com

Process optimization involves the systematic variation of reaction parameters such as temperature, solvent, catalyst loading, and reaction time to maximize yield and purity while minimizing reaction time and waste. Modern approaches, such as the use of automated synthesis platforms and high-throughput screening, can significantly accelerate the optimization process by allowing for the rapid evaluation of a large number of reaction conditions on a small scale. nih.govnih.govrug.nl The data generated from these miniaturized experiments can then be used to inform the scale-up of the reaction to a preparative millimole scale, demonstrating the synthetic utility of the optimized process. nih.govnih.gov

Structure Activity Relationship Sar Investigations of 3 Methoxy 1h Indole 2 Carboxylic Acid Derivatives

Impact of Indole (B1671886) Ring Substitutions on Ligand-Receptor Interactions and Biological Efficacy

Substitutions on the indole ring play a pivotal role in modulating the biological activity of these derivatives. The nature, position, and electronic properties of these substituents can drastically alter a compound's affinity for its target receptor and its functional effect, which can range from agonism to antagonism. semanticscholar.orgresearchgate.net

The methoxy (B1213986) group, an electron-donating substituent, enhances the reactivity of the indole nucleus. chim.it Its position on the benzene (B151609) portion of the indole ring is a critical determinant of biological activity. SAR studies have demonstrated that even minor relocations of this group can lead to significant changes in pharmacological action, including a complete loss of activity or a switch in the mode of action.

For instance, in a series of pyrazino[1,2-a]indole (B3349936) derivatives designed as antiproliferative agents, the location of the methoxy group was paramount. A derivative with a methoxy group at the 8-position (compound 1e ) was identified as a potent inhibitor of the human leukemia K562 cell line. nih.gov However, moving this group to either the 7-position or the 6-position resulted in inactive compounds, highlighting the stringent positional requirement for its antiproliferative effect. nih.gov

Table 1: Influence of Methoxy Group Position on Antiproliferative Activity Against K562 Cells nih.gov
CompoundMethoxy Group PositionBiological Activity
1e8Potent
1f7Inactive
1g6Inactive

Furthermore, the position of the methoxy group can fundamentally alter how a ligand interacts with its receptor. In one study, the introduction of a methoxy group at position 7 of an indole core caused a switch from agonist to antagonist activity at the CB2 receptor. semanticscholar.org This change is thought to be caused by the methoxy group forcing a rotation of the indole ring, which disrupts critical interactions with tryptophan residues in the receptor's binding site. semanticscholar.org In other studies, 5-methoxy substitution on indole rings has been identified as a critical contributor to enhanced cytotoxic activity in certain anticancer agents. mdpi.com

The indole-2-carboxylic acid moiety is a recurring structural feature in many biologically active molecules and is often essential for their pharmacological function. smolecule.comguidechem.com This functional group can act as a key pharmacophore, participating in crucial binding interactions such as hydrogen bonding and metal ion chelation.

The importance of this moiety is clearly demonstrated in its role as a competitive antagonist at the glycine (B1666218) binding site of the N-methyl-D-aspartate (NMDA) receptor. nih.gov Indole-2-carboxylic acid (I2CA) specifically and competitively inhibits the glycine-potentiated current, and in environments with low glycine levels, it can completely block the NMDA response. nih.gov

In the context of antiviral research, the indole-2-carboxylic acid scaffold has been identified as a potent inhibitor of HIV-1 integrase. mdpi.com The pharmacological action is dependent on the ability of the indole core and the C2 carboxyl group to chelate two magnesium ions (Mg²⁺) within the enzyme's active site. mdpi.com This chelating interaction is a cornerstone of the inhibitory mechanism.

The necessity of this group was further confirmed during the development of novel antagonists for the cysteinyl-leukotriene 1 (CysLT₁) receptor. A high-throughput screening campaign identified an indole derivative with this moiety as a promising hit. nih.gov Subsequent optimization revealed that removing the indole-2-carboxylic acid portion from the molecule resulted in a 47-fold decrease in potency, confirming that the group was indispensable for the compound's activity. nih.gov

Table 2: Impact of Indole-2-Carboxylic Acid Moiety on CysLT₁ Receptor Antagonist Activity nih.gov
Compound StructureRelative Potency
Contains Indole-2-Carboxylic Acid100%
Lacks Indole-2-Carboxylic Acid~2%

Position 3 is the most reactive site on the indole ring for electrophilic substitution. wikipedia.org Consequently, modifications at this position have a profound impact on the biological profile of indole derivatives. The nature of the substituent at C-3 can influence everything from antioxidant capacity to receptor selectivity and binding affinity. nih.gov

Studies on C-3 substituted indoles have shown that the type of functional group attached to the methylene (B1212753) group at this position can significantly modulate the molecule's antioxidant ability. nih.gov The stabilization of the resulting indolyl radical and the presence of an unsubstituted indole nitrogen atom are considered mandatory for this antioxidant activity. researchgate.net

In the development of HIV-1 integrase inhibitors, structural modifications at the C-3 position were explored to enhance potency. It was found that introducing a long branch at this position improved the interaction with a hydrophobic cavity near the enzyme's active site, leading to a marked increase in inhibitory effect. mdpi.com

Furthermore, substituents at position 3 can play a key role in achieving receptor selectivity. For example, introducing bulky substituents at the C-3 position of the indole ring can increase a ligand's selectivity for the CB2 receptor over the CB1 receptor. semanticscholar.org When the C-3 position is already occupied, electrophilic attack can still occur at this position, followed by a rearrangement that shifts the electrophile or the original substituent to the C-2 position. quimicaorganica.org

Conformational and Electronic Effects of Carboxamide Functionality and Linkers

In many drug discovery programs, the carboxylic acid group is replaced by a carboxamide to alter physicochemical properties and explore different binding interactions. The resulting 1H-indole-2-carboxamides have been investigated as allosteric modulators of the cannabinoid 1 (CB1) receptor, where the carboxamide functionality was found to be a required element for activity. nih.gov

The linker connecting the indole-2-carboxamide core to other parts of the molecule also plays a critical role. SAR studies on CB1 allosteric modulators revealed that the length and flexibility of this linker are highly constrained. When exploring linkers between the amide bond and a terminal phenyl ring, only an ethylene (B1197577) linker was tolerated. The use of other linkers resulted in a total loss of activity, demonstrating a strict structural and conformational requirement for effective modulation of the CB1 receptor. nih.gov

Rational Design Principles Derived from SAR Studies for Targeted Molecular Discovery

The extensive SAR investigations on 3-methoxy-1H-indole-2-carboxylic acid and its derivatives have yielded several key principles for the rational design of new, targeted molecules:

Positional Importance of Methoxy Group : The placement of the methoxy group on the indole's benzene ring is not arbitrary. Specific positions can be critical for potency, while others may lead to inactivity or even an entirely different pharmacological effect (e.g., agonist vs. antagonist). semanticscholar.orgnih.gov Rational design must consider the precise topology of the target's binding site to correctly position this group.

Essential Nature of the C2-Carboxyl/Carboxamide : The carboxylic acid at the C-2 position, or its bioisosteric replacement, the carboxamide, is frequently a non-negotiable pharmacophore. nih.govnih.gov Its ability to form key hydrogen bonds or chelate metal ions is often the linchpin of the molecule's mechanism of action. mdpi.com Any new design should aim to preserve this critical interaction.

C-3 as a Site for Potency and Selectivity Tuning : The C-3 position serves as a versatile handle for modifying a compound's properties. Introducing substituents here can enhance potency by accessing nearby hydrophobic pockets or improve receptor selectivity through steric interactions. semanticscholar.orgmdpi.com

By adhering to these principles, medicinal chemists can more effectively navigate the chemical space of indole derivatives to discover novel compounds with optimized therapeutic potential.

Comprehensive Analysis of this compound Not Available in Published Literature

A thorough review of scientific databases and published literature reveals a significant lack of specific experimental and computational data for the chemical compound This compound . Consequently, it is not possible to provide a detailed, scientifically accurate article that adheres to the requested outline on its computational and spectroscopic characterization.

While the existence of this compound is documented in chemical databases such as PubChem, in-depth research into its solid-state properties—including polymorphism, single-crystal X-ray diffraction, and specific vibrational spectroscopy (FT-IR/Raman)—does not appear to be publicly available. The required data points for a comprehensive analysis of its crystalline architectures, intermolecular interactions, hydrogen bonding networks, and conformational analysis are absent from the current body of scientific literature.

In contrast, extensive research has been conducted on the isomeric compound, 5-methoxy-1H-indole-2-carboxylic acid . Detailed studies on this related molecule have explored its polymorphism, characterized its crystal structures through X-ray diffraction, and analyzed its vibrational spectra to understand intermolecular hydrogen bonding. This body of work provides the kind of in-depth analysis requested, but for a different positional isomer.

Due to the strict requirement to focus solely on This compound , and the absence of the necessary research findings for this specific compound, the generation of an article covering the specified topics is not feasible at this time.

Computational and Spectroscopic Characterization of 3 Methoxy 1h Indole 2 Carboxylic Acid Structures

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the structural and electronic properties of 3-methoxy-1H-indole-2-carboxylic acid. By modeling the electron density, DFT methods can predict molecular characteristics with a high degree of accuracy, offering insights that complement experimental findings.

Quantum Chemical Calculation of Optimized Geometries and Conformational Landscapes

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule. For indole (B1671886) derivatives, the orientation of the carboxylic acid and methoxy (B1213986) groups is of particular interest. DFT calculations, often using functionals like B3LYP or ωB97X-D with basis sets such as 6-311++G(d,p), are employed to perform geometry optimization. mdpi.com This process identifies the lowest energy conformation of the molecule by exploring its potential energy surface.

For related molecules like 5-methoxy-1H-indole-2-carboxylic acid (5-MI2CA), studies have shown that specific conformations are stabilized by intramolecular interactions. thieme-connect.de Similar calculations for the 3-methoxy isomer would elucidate the preferred spatial arrangement of its substituents, which is critical for understanding its interaction with other molecules and its aggregation behavior in the solid state. thieme-connect.de The conformational landscape, representing all stable and transient geometries, can be mapped to understand the molecule's flexibility and the energy barriers between different conformations. chemicalbook.com

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for predicting the reactive behavior of a molecule. An MEP map illustrates the charge distribution across the molecular surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). uni.lu

In an MEP map of this compound, the following features would be anticipated:

Negative Potential (Red/Yellow): These regions, indicating high electron density, are susceptible to electrophilic attack. They are typically located around the oxygen atoms of the carboxylic acid and methoxy groups. sci-hub.se

Positive Potential (Blue): These areas, representing electron deficiency, are prone to nucleophilic attack. The hydrogen atom of the carboxylic acid group and the N-H proton of the indole ring are expected to be the most electropositive regions. uni.lusci-hub.se

This analysis helps in predicting sites for hydrogen bonding and other non-covalent interactions, which are crucial in biological systems and crystal engineering. uni.lu

Frontier Molecular Orbital (FMO) Analysis for Electronic Properties

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to describe electronic properties and reactivity.

HOMO: This orbital acts as the primary electron donor. In molecules like this compound, the HOMO is typically distributed over the electron-rich indole ring system, indicating that this is the likely site of oxidation or reaction with electrophiles.

LUMO: This orbital serves as the main electron acceptor. The LUMO is often localized on the carboxylic acid group and the adjacent pyrrole (B145914) ring, suggesting these areas are the most susceptible to reduction or attack by nucleophiles.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

Table 1: Predicted Frontier Molecular Orbital Properties

Orbital Predicted Location of Electron Density Role in Reactivity
HOMO Indole Ring (Benzene and Pyrrole Portions) Electron Donor (Site for Electrophilic Attack)
LUMO Carboxylic Acid Group and Pyrrole Ring Electron Acceptor (Site for Nucleophilic Attack)
HOMO-LUMO Gap N/A Indicator of Kinetic Stability and Reactivity

Theoretical Prediction and Validation of Spectroscopic Data

DFT calculations can accurately predict vibrational spectra (Infrared and Raman), which can then be compared with experimental data for validation. mdpi.com In a comprehensive study of the related 5-methoxy-1H-indole-2-carboxylic acid polymorph, theoretical IR spectra were calculated for monomeric, dimeric, and trimeric structures. thieme-connect.de

The results showed excellent agreement between the experimental spectrum and the spectrum calculated for a trimeric aggregate, confirming that the intermolecular interactions significantly influence the vibrational modes. thieme-connect.de Key vibrational bands, such as the O-H and N-H stretches, are particularly sensitive to hydrogen bonding. For instance, the N-H stretching vibration was observed experimentally at 3342 cm⁻¹ and predicted theoretically at 3373 cm⁻¹, confirming its involvement in N–H⋯O hydrogen bonds. thieme-connect.de A similar correlative approach for this compound would allow for a detailed assignment of its experimental IR spectrum and confirm its structural and aggregational state.

Computational Modeling of Dimeric and Trimeric Aggregates and Their Stability

In the solid state, carboxylic acids frequently form hydrogen-bonded aggregates, most commonly cyclic dimers. thieme-connect.de Computational modeling using DFT can be used to investigate the geometry and stability of these aggregates.

For the closely related 5-methoxy-1H-indole-2-carboxylic acid, calculations have been performed on both dimeric and trimeric structures. thieme-connect.de The studies revealed that cyclic dimers form via strong O−H⋯O hydrogen bonds between the carboxylic acid groups of two molecules. thieme-connect.de Furthermore, these dimers can be linked into larger structures, such as trimers, through additional interactions like N−H⋯O hydrogen bonds involving the indole N-H group and an oxygen atom from an adjacent molecule. thieme-connect.de The calculated geometric parameters for these aggregates showed strong agreement with experimental data from single-crystal X-ray diffraction, validating the computational models. thieme-connect.de This suggests that this compound is also highly likely to form stable dimeric and trimeric aggregates stabilized by a network of hydrogen bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of organic compounds and assessing their purity. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for each type of proton:

Aromatic Protons: Four protons on the benzene (B151609) portion of the indole ring would appear in the aromatic region (typically δ 7.0-8.0 ppm), with multiplicities (e.g., doublet, triplet) determined by their coupling to adjacent protons.

N-H Proton: The proton attached to the indole nitrogen usually appears as a broad singlet at a downfield chemical shift (often > δ 11.0 ppm in DMSO-d₆).

Carboxylic Acid Proton: This is the most deshielded proton, appearing as a very broad singlet at a chemical shift that can exceed δ 12.0 ppm.

Methoxy Protons: The three equivalent protons of the methoxy group will produce a sharp singlet, typically in the range of δ 3.8-4.0 ppm.

The ¹³C NMR spectrum provides information on the carbon skeleton. Key expected signals include the carbonyl carbon of the carboxylic acid (~160-170 ppm), aromatic carbons (~110-140 ppm), the carbon bearing the methoxy group, and the methoxy carbon itself (~55-60 ppm). The number of distinct signals confirms the molecular symmetry, and their chemical shifts are indicative of their electronic environment. By integrating the ¹H NMR signals and analyzing the coupling patterns, the precise structure can be confirmed and the presence of impurities can be detected and quantified.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Carboxylic Acid > 12.0 (broad s) ~165
Indole N-H > 11.0 (broad s) N/A
Aromatic C-H 7.0 - 8.0 (m) 110 - 130
Methoxy (-OCH₃) 3.8 - 4.0 (s) ~56
Aromatic/Indole Quaternary Carbons N/A 100 - 140

(Predicted shifts are approximate and based on typical values for similar functional groups. Solvent is assumed to be DMSO-d₆.)

Biological Activity Mechanisms and Therapeutic Potential of 3 Methoxy 1h Indole 2 Carboxylic Acid Derivatives

Anti-Inflammatory and Immunomodulatory Research

The therapeutic potential of 3-methoxy-1H-indole-2-carboxylic acid derivatives in inflammatory and immune-related disorders has been investigated through various mechanisms, including the antagonism of cysteinyl leukotriene receptors, inhibition of cyclooxygenase enzymes, and antihistaminic activities.

Cysteinyl Leukotriene Receptor (CysLT1, CysLT2) Antagonism Studies

Cysteinyl leukotrienes (CysLTs) are potent lipid mediators that play a crucial role in the pathophysiology of inflammatory diseases such as asthma and allergic rhinitis. researchgate.net They exert their effects through activation of at least two G protein-coupled receptors, CysLT1 and CysLT2. researchgate.net Antagonism of these receptors, particularly CysLT1, has been a successful strategy for the development of anti-inflammatory drugs. researchgate.net

In this context, a novel derivative, 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid (referred to as compound 17k), has been identified as a highly potent and selective CysLT1 antagonist. researchgate.net Research has demonstrated that this compound exhibits significant inhibitory activity at the CysLT1 receptor with a half-maximal inhibitory concentration (IC50) of 0.0059 ± 0.0011 μM. researchgate.net In contrast, its activity at the CysLT2 receptor was substantially lower, with an IC50 value of 15 ± 4 μM, indicating a high degree of selectivity for the CysLT1 receptor. researchgate.net

The potent and selective antagonism of the CysLT1 receptor by this 7-methoxy-1H-indole-2-carboxylic acid derivative highlights the therapeutic potential of this class of compounds for the treatment of CysLT-mediated inflammatory conditions. researchgate.net

Table 1: Inhibitory Activity of Compound 17k on Cysteinyl Leukotriene Receptors
CompoundCysLT1 IC50 (μM)CysLT2 IC50 (μM)Reference
17k0.0059 ± 0.001115 ± 4 researchgate.net

Investigations into Cyclooxygenase (COX-1, COX-2) Inhibition Pathways

Cyclooxygenase (COX) enzymes, which exist in two primary isoforms (COX-1 and COX-2), are key enzymes in the biosynthesis of prostaglandins, mediators of inflammation and pain. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is elevated during inflammation.

Research into indole (B1671886) derivatives has revealed their potential as COX inhibitors. A study on a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives demonstrated significant anti-inflammatory activity. One of the most potent compounds in this series, S3, was found to selectively inhibit COX-2 expression, suggesting a mechanism for its anti-inflammatory effects while potentially offering a better gastrointestinal safety profile compared to non-selective NSAIDs. Docking studies further supported these findings, indicating that these compounds can bind effectively to the COX-2 enzyme.

Although this study did not focus specifically on this compound derivatives, the findings for the structurally related 5-methoxy-indole scaffold suggest that the methoxy-indole core is a promising framework for the development of selective COX-2 inhibitors.

Research on Antihistaminic Activities

Histamine (B1213489) H1 receptor antagonists are widely used for the treatment of allergic conditions. The introduction of a carboxylic acid moiety into antihistamine structures is a known strategy to limit central nervous system penetration and reduce sedative side effects.

While direct research on the antihistaminic properties of this compound derivatives is limited, studies on related indole structures provide some insights. For instance, a series of indolylpiperidinyl benzoic acid derivatives were evaluated for their activity as histamine H1 antagonists. Within this series, it was noted that the presence of a methoxy (B1213986) group at the 5-position of the indolyl ring enhanced the in vivo antihistaminic activity. This suggests that methoxy substitution on the indole nucleus can be favorable for this pharmacological effect. However, comprehensive studies to specifically determine the histamine H1 receptor binding affinity and antagonist activity of this compound derivatives have not been extensively reported in the available scientific literature.

Antineoplastic and Antiproliferative Research

The indole scaffold is a key component of many anticancer agents. Derivatives of this compound have been explored for their potential as antineoplastic and antiproliferative agents through mechanisms such as the inhibition of tubulin polymerization and modulation of key signaling pathways like the epidermal growth factor receptor (EGFR) pathway.

Studies on Tubulin Polymerization Inhibition as an Antimitotic Strategy

Microtubules, which are dynamic polymers of tubulin, are essential components of the cytoskeleton and play a critical role in cell division, making them an attractive target for anticancer drug development. acs.org Inhibitors of tubulin polymerization can disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. acs.org

Several indole derivatives have been identified as potent inhibitors of tubulin polymerization. acs.org In a study focused on identifying the essential structural elements for tubulin polymerization inhibition, a series of methoxy-substituted 3-formyl-2-phenylindoles were synthesized and evaluated. acs.org The most active derivative, 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole (compound 3e), exhibited potent cytostatic activity with an IC50 value of 35 nM for cell growth inhibition and 1.5 μM for the inhibition of tubulin polymerization. acs.org This compound was shown to disrupt microtubule assembly in a manner similar to colchicine. acs.org These findings underscore the potential of the methoxy-indole scaffold as a basis for the development of novel antimitotic agents that target tubulin polymerization. acs.org

Table 2: Antiproliferative and Tubulin Polymerization Inhibitory Activities of Compound 3e
CompoundCell Growth Inhibition IC50 (nM)Tubulin Polymerization Inhibition IC50 (μM)Reference
3e351.5 acs.org

Mechanisms of Apoptosis Induction in Select Cancer Cell Lines

The induction of apoptosis, or programmed cell death, is a primary strategy for many anticancer therapies. Derivatives of indole-2-carboxylic acid have been shown to trigger this process in various cancer cell lines through specific molecular pathways. The intrinsic pathway of apoptosis is a common mechanism, often involving the activation of caspases, a family of cysteine proteases that execute cell death.

Research into 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide derivatives has identified compounds with potent apoptotic-inducing activity. Specifically, certain derivatives have been shown to act as significant activators of caspase-3, a key executioner caspase. In studies involving the Panc-1 human pancreatic cancer cell line, compounds 5f and 5g increased caspase-3 protein levels by approximately eight times compared to untreated cells, demonstrating activity even greater than the reference compound staurosporine. This activation of caspase-3 is a critical step that leads to the cleavage of various cellular proteins, ultimately resulting in apoptosis.

Furthermore, other novel 1H-indole-2-carboxylic acid derivatives have been developed to target the 14-3-3η protein, which is implicated in cancer progression. One such compound, C11 , demonstrated potent inhibitory activity against several human liver cancer cell lines, including chemotherapy-resistant cells. In addition to its anti-proliferative effects, C11 was shown to induce apoptosis and cause cell cycle arrest in the G1-S phase in liver cancer cells, highlighting its potential as a multifaceted antitumor agent. The anticancer drug-induced apoptosis can be mediated by the intrinsic pathway involving cytochrome c and the subsequent activation of the caspase cascade through proapoptotic genes like Bax.

Table 1: Apoptosis Induction by Indole-2-Carboxylic Acid Derivatives

Compound Cancer Cell Line Mechanism of Action Key Findings
5f Panc-1 (Pancreatic) Caspase-3 Activation Increased caspase-3 levels by ~8-fold compared to control.
5g Panc-1 (Pancreatic) Caspase-3 Activation Showed excellent overexpression of caspase-3 protein.
C11 Liver Cancer Cells 14-3-3η Protein Inhibition Induces apoptosis and G1-S phase cell cycle arrest.

Antiviral Properties: HIV-1 Integrase Strand Transfer Inhibition Mechanisms

HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus, making it a prime target for antiviral drugs. Integrase strand transfer inhibitors (INSTIs) are effective at impairing viral replication, though drug resistance remains a challenge. Indole-2-carboxylic acid has been identified as a promising scaffold for the development of novel INSTIs.

The primary mechanism of action for these derivatives involves the chelation of two magnesium ions (Mg²⁺) within the active site of the HIV-1 integrase enzyme. The indole nucleus and the C2 carboxyl group of the compound bind to these essential metal ions, effectively inhibiting the strand transfer step of viral DNA integration.

Structural optimization of the parent indole-2-carboxylic acid scaffold has led to the synthesis of derivatives with significantly enhanced inhibitory effects.

Modification at the C3 position: Introducing a long branch at the C3 position of the indole core was found to improve interaction with a hydrophobic cavity near the active site of the integrase. This led to the development of compound 20a , which exhibited a markedly increased integrase inhibitory effect with an IC₅₀ value of 0.13 μM.

Modification at the C6 position: The introduction of a halogenated benzene (B151609) ring at the C6 position was shown to create a beneficial π–π stacking interaction with the viral DNA. Compound 17a , featuring this modification, proved to be a potent inhibitor of integrase with an IC₅₀ value of 3.11 μM.

These findings demonstrate that the indole-2-carboxylic acid framework is a viable starting point for designing new and effective HIV-1 integrase inhibitors with distinct binding modes.

Table 2: HIV-1 Integrase Inhibition by Indole-2-Carboxylic Acid Derivatives

Compound IC₅₀ Value Mechanism Highlight
Compound 3 12.41 μM Chelates Mg²⁺ ions in the integrase active site.
Compound 17a 3.11 μM C6 halogenated benzene ring binds with viral DNA via π–π stacking.
Compound 20a 0.13 μM Optimized with a long branch on the C3 indole core for improved interaction.

Modulation of Neurological Pathways and Neuroprotection Research

The cannabinoid CB1 receptor, a G protein-coupled receptor, is a key component of the endocannabinoid system and a target for treating various conditions. Allosteric modulators, which bind to a site on the receptor distinct from the primary (orthosteric) site, offer a novel approach to fine-tune receptor signaling. Several indole-2-carboxylic acid derivatives have been identified as the first synthetic small-molecule allosteric modulators of the CB1 receptor.

Compounds such as Org 27569 , Org 27759 , and Org 29647 have been extensively studied. Their mechanism is unique:

Positive Allosteric Modulation of Agonist Binding: In equilibrium binding assays, these compounds significantly increase the binding of CB1 receptor agonists, indicating a positive cooperative allosteric effect.

Negative Allosteric Modulation of Function: Despite enhancing agonist binding, these compounds act as insurmountable antagonists of receptor function. They cause a significant reduction in the maximum effect (Emax) for CB1 receptor agonists in functional assays.

This dual characteristic suggests that these indole derivatives induce a conformational change in the CB1 receptor that enhances agonist affinity for the orthosteric site but prevents the receptor from signaling effectively. Org 27569 is considered a prototypical CB1 receptor allosteric modulator, behaving as a positive allosteric enhancer of agonist binding while functionally acting as a negative allosteric modulator (NAM). This novel mechanism provides a new avenue for modulating the endocannabinoid system with potentially fewer side effects than direct agonists.

Table 3: CB1 Allosteric Modulation by Indole-2-Carboxylic Acid Derivatives

Compound Effect on Agonist Binding Effect on Receptor Function Classification
Org 27569 Positive (enhances binding) Negative (reduces Emax) Positive Allosteric Modulator (Binding) / Negative Allosteric Modulator (Function)
Org 27759 Positive (enhances binding) Negative (reduces Emax) Positive Allosteric Modulator (Binding) / Negative Allosteric Modulator (Function)
Org 29647 Positive (enhances binding) Negative (reduces Emax) Positive Allosteric Modulator (Binding) / Negative Allosteric Modulator (Function)

Ischemic stroke leads to neuronal damage through a cascade of events including energy failure and oxidative stress. 5-methoxyindole-2-carboxylic acid (MICA) has demonstrated significant neuroprotective effects in animal models of ischemic stroke, both as a preconditioning and a postconditioning agent. When administered at the onset of reperfusion following ischemia, MICA reduces brain infarction volume through several key mechanisms.

The neuroprotective effects are largely attributed to the preservation of mitochondrial function and the attenuation of oxidative stress.

Mitochondrial Protection: MICA treatment leads to elevated enzymatic activities of mitochondrial complexes I and IV. This preservation of function results in enhanced mitochondrial membrane potential and increased ATP production, which is crucial for cell survival after an ischemic insult.

Antioxidant Effects: MICA upregulates cellular antioxidant capacity by activating the Nrf2 signaling pathway, which increases the expression of antioxidant enzymes like NAD(P)H-quinone oxidoreductase 1 (NQO1). This leads to a measurable decrease in oxidative stress markers, including reduced hydrogen peroxide (H₂O₂) production, protein carbonylation, and lipid peroxidation.

Anti-apoptotic Action: The preservation of mitochondrial integrity and reduction in oxidative stress are accompanied by decreased activity of caspase-3, a key enzyme in the apoptotic cell death pathway.

These findings indicate that MICA confers neuroprotection by bolstering mitochondrial resilience and enhancing the brain's endogenous antioxidant defenses against ischemic injury.

Alzheimer's disease is a multifactorial neurodegenerative disorder, making multi-target-directed ligands (MTDLs) a promising therapeutic strategy. Indole-based compounds, including derivatives of this compound, have been designed to address several pathological mechanisms of Alzheimer's simultaneously.

The primary mechanisms of action for these indole derivatives in the context of Alzheimer's disease include:

Cholinesterase Inhibition: Many indole derivatives exhibit potent inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). By inhibiting these enzymes, the compounds increase the levels of the neurotransmitter acetylcholine in the brain, which is a key strategy for symptomatic treatment of Alzheimer's. For instance, the stilbene carboxylic acid derivative 3c showed potent AChE inhibitory activity (IC₅₀ = 41.11 nM).

Inhibition of Amyloid-Beta (Aβ) Aggregation: A hallmark of Alzheimer's is the formation of amyloid plaques composed of aggregated Aβ peptides. Certain indole derivatives have been shown to inhibit both self-induced and AChE-induced Aβ aggregation. Compounds 5b and 6b were specifically noted for their ability to prevent this pathological process.

Neuroprotection and Antioxidant Effects: Some derivatives also possess neuroprotective properties and can mitigate oxidative stress, which is another contributing factor to neuronal damage in Alzheimer's disease.

This multi-target approach, combining cholinesterase inhibition with anti-aggregation and neuroprotective effects, makes indole-based structures a valuable scaffold for the development of novel anti-Alzheimer's agents.

Table 4: Mechanistic Insights of Indole Derivatives in Alzheimer's Disease Models

Compound(s) Target/Mechanism Observed Effect
Compound 2 Dual AChE/BChE Inhibition, Aβ Aggregation Inhibition Potent huAChE inhibitor (IC₅₀ = 47.33 nM), prevents Aβ aggregation, neuroprotective.
Compound 3c Acetylcholinesterase (AChE) Inhibition Selective AChE inhibitory activity with an IC₅₀ of 41.11 nM.
Compounds 5b, 6b Amyloid-Beta (Aβ) Aggregation Inhibition Ability to inhibit the self-induced aggregation of Aβ amyloid.

Metabolic Regulation: Indoleamine 2,3-Dioxygenase 1 (IDO1) and Tryptophan 2,3-Dioxygenase (TDO) Dual Inhibition Research

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are two distinct enzymes that catalyze the first and rate-limiting step in tryptophan catabolism, converting tryptophan to kynurenine (B1673888). This pathway is crucial in immune regulation. In the context of cancer, upregulation of IDO1 in the tumor microenvironment leads to tryptophan depletion and kynurenine accumulation, which suppresses the activity of effector T cells and promotes an immunosuppressive state, allowing tumors to evade the immune system.

Because of its role in immune escape, IDO1 has become a significant target for cancer immunotherapy. However, the existence of the parallel TDO enzyme, which can also contribute to an immunosuppressive microenvironment, presents a potential bypass mechanism that could lead to resistance against therapies that only target IDO1.

This has spurred research into the development of dual inhibitors that can simultaneously block both IDO1 and TDO. Such dual-action compounds could provide a more comprehensive and robust blockade of the tryptophan catabolic pathway, potentially overcoming inherent or acquired resistance to IDO1-selective inhibitors. While specific dual IDO1/TDO inhibitors based on the this compound scaffold are an active area of research, the broader strategy of dual inhibition is seen as a promising next-generation approach in cancer immunotherapy to more effectively reprogram the tumor microenvironment and enhance the efficacy of other treatments like immune checkpoint inhibitors.

Antimicrobial Activities and Mechanisms

Derivatives of 1H-indole-2-carboxylic acid have been identified as a promising class of compounds in the search for new treatments for Chagas disease, a neglected tropical disease caused by the protozoan parasite Trypanosoma cruzi nottingham.edu.myacs.org. Phenotypic screening of compound libraries identified several indole-based molecules active against the intracellular amastigote form of T. cruzi acs.org.

Subsequent optimization efforts focused on the 1H-indole-2-carboxamide scaffold. Research demonstrated that substitutions at the 5-position of the indole ring significantly influenced anti-trypanosomal potency. Specifically, derivatives featuring small, electron-donating groups at this position, including a methoxy group, exhibited moderate to good activity against the parasite acs.org. For instance, 5-methoxy-1H-indole-2-carboxamide derivatives showed potency in the range of pEC50 5.4 to 6.2 acs.org.

The proposed mechanism of action for this class of compounds was the inhibition of the parasite's sterol biosynthesis pathway, specifically targeting the enzyme CYP51 nottingham.edu.myresearchgate.net. Despite demonstrating in vitro and in vivo antiparasitic activity, the development of this series was halted. The decision was based on unfavorable drug metabolism and pharmacokinetic (DMPK) properties, including limited plasma exposure and metabolic instability, which proved difficult to overcome through medicinal chemistry strategies nottingham.edu.myacs.orgresearchgate.net.

Table 1: In Vitro Activity of Indole-2-Carboxamide Derivatives against T. cruzi

Other Mechanistic Investigations for Therapeutic Potential (e.g., diabetes)

The therapeutic potential of methoxy-indole-2-carboxylic acid derivatives has been investigated in the context of diabetes, with a particular focus on the positional isomer 5-methoxyindole-2-carboxylic acid (MICA) researchgate.netnih.govmdpi.com. MICA has been identified as a potent hypoglycemic agent due to its inhibitory action on gluconeogenesis, the process of generating glucose from non-carbohydrate substrates in the liver researchgate.netnih.gov.

The primary mechanism of action for MICA's glucose-lowering effect is the inhibition of the mitochondrial enzyme dihydrolipoamide dehydrogenase (DLDH) researchgate.net. DLDH is a critical component of several enzyme complexes, including the pyruvate dehydrogenase complex (PDC). By inhibiting DLDH, MICA effectively blocks key metabolic pathways:

Inhibition of Gluconeogenesis: MICA's action prevents the carboxylation of pyruvate to form oxaloacetate, a crucial step in the gluconeogenic pathway researchgate.net.

Inhibition of Glucose Oxidation: It also blocks the oxidation of pyruvate to acetyl-CoA, a central step in cellular respiration researchgate.net.

These inhibitory effects lead to a reduction in hepatic glucose output, contributing to lower blood glucose levels. Despite these promising mechanistic studies, the therapeutic development of MICA has faced challenges. Early studies noted toxicity in diabetic animal models researchgate.netnih.gov. More recent research in ZSF1 diabetic rats, a model for type 2 diabetes, found that MICA failed to retard the development and progression of the disease over a nine-week period, raising questions about its efficacy in specific diabetic contexts rosj.org. Further research is needed to fully understand the therapeutic window and potential of this class of compounds for diabetes treatment nih.gov.

Table 2: Mechanistic Profile of 5-Methoxyindole-2-Carboxylic Acid (MICA) in Diabetes Research

Table of Mentioned Compounds

Compound Name Abbreviation
This compound -
5-methoxyindole-2-carboxylic acid MICA
1H-indole-2-carboxamide -
3-indolyl-3-hydroxy oxindole -
Benznidazole -

Biosynthetic Pathways and Natural Occurrence of Methoxyindole Carboxylic Acids

Identification in Natural Products and Their Significance

Indole (B1671886) and its derivatives are a significant class of compounds in various organisms, influencing physiological, biochemical, and metabolic processes. nih.gov Many naturally occurring indoles contain methoxy (B1213986) substituents, which enhance their reactivity. chim.it These structures are often derived from the essential amino acid tryptophan through biochemical processes, particularly in plants and microorganisms. chim.it Methoxy-substituted indoles are found in a variety of natural products, including phytoalexins, which are antimicrobial compounds produced by plants in response to pathogen attacks. chim.it

While the general class of methoxyindole carboxylic acids is present in nature, specific isomers have been more prominently identified. For instance, 5-methoxyindole-2-carboxylic acid (5-MICA) and 6-methoxy-1H-indole-2-carboxylic acid (6-MICA) have been isolated from microbial sources. bohrium.comnih.gov The significance of these compounds lies in their diverse and potent biological activities. Research has highlighted the neuroprotective properties of 5-MICA, with studies showing it can reduce the size of ischemic areas, decrease oxidative stress, and improve long-term potentiation after a stroke. nih.govmdpi.com Furthermore, 5-MICA and its derivatives have been explored for their potential in treating diabetes. nih.govresearchgate.net The 6-methoxy isomer has demonstrated notable antifungal properties. bohrium.comnih.govresearchgate.net The core indole-2-carboxylic acid structure is a versatile scaffold used in the synthesis of various bioactive molecules and therapeutic agents. chemimpex.com

Microbial Production of Methoxyindole Carboxylic Acids: Case Study of Bacillus toyonensis

Microorganisms are a key source of methoxyindole carboxylic acids. A notable example is the production of 6-methoxy-1H-indole-2-carboxylic acid (MICA) by the soil bacterium Bacillus toyonensis. bohrium.com In one study, a specific isolate, Bacillus toyonensis OQ071612, was identified as a producer of this antifungal metabolite. bohrium.comnih.gov This discovery marked the first report of 6-MICA production from this bacterial species. bohrium.comresearchgate.net

The compound isolated from B. toyonensis exhibited significant antifungal activity against human pathogens, including Candida albicans and Aspergillus niger. bohrium.comnih.gov Researchers utilized Response Surface Methodology (RSM) to optimize the production of the antifungal metabolite, analyzing various nutritional and environmental factors. bohrium.comresearchgate.net This statistical approach allowed for the determination of optimal conditions to maximize yield. nih.gov The study found that a combination of specific carbon and nitrogen sources, along with controlled physical parameters, led to a significant increase in production. mdpi.com

The optimal conditions for maximizing the production of 6-methoxy-1H-indole-2-carboxylic acid by B. toyonensis were identified as follows:

ParameterOptimal Value
Carbon Source Starch (5 g/L)
Nitrogen Source Peptone (5 g/L)
Agitation Rate 150 rpm
pH 6
Temperature 40 °C

Under these optimized conditions, a confirmatory experiment demonstrated a 3.49-fold increase in the production of the compound. bohrium.comresearchgate.net This case study highlights the potential of microbial fermentation for the targeted production of biologically active methoxyindole carboxylic acids.

Derivation from Tryptophan Metabolism: Biochemical Pathways

The biosynthetic origin of indole-containing compounds, including 3-methoxy-1H-indole-2-carboxylic acid, is the essential amino acid tryptophan. chim.itnih.gov In plants and microorganisms, tryptophan is synthesized from shikimic acid or anthranilate. wikipedia.org Subsequently, tryptophan serves as the precursor for a vast array of bioactive molecules through several distinct metabolic pathways. nih.govmdpi.com

The three primary routes for tryptophan metabolism are the kynurenine (B1673888) pathway, the serotonin (B10506) pathway, and the indole pathway. nih.govmdpi.comresearchgate.net The indole pathway, particularly active in gut microbiota, leads to the production of various indole derivatives. wikipedia.org The formation of the indole-2-carboxylic acid scaffold from tryptophan is a multi-step enzymatic process. The initial steps involve the conversion of tryptophan to indole-3-pyruvic acid and subsequently to indole. Tryptophan synthase, a key enzyme, catalyzes the formation of tryptophan from indole and serine. wikipedia.org

The specific formation of an indole-2-carboxylic acid derivative involves a carboxylation reaction at the C-2 position of the indole ring. The final step in the biosynthesis of this compound would be a methoxylation reaction at the C-3 position. This reaction is typically catalyzed by a methyltransferase enzyme, which transfers a methyl group from a donor molecule, such as S-adenosyl-L-methionine (SAM), to the hydroxyl group on the indole ring. The precise sequence and enzymes involved can vary between different organisms and pathways.

Conclusion and Future Research Directions

Synthesis of Current Academic Understanding of 3-Methoxy-1H-indole-2-carboxylic Acid

Currently, this compound is a sparsely studied compound in academic literature. Its primary significance is derived from its core structure, the indole-2-carboxylic acid moiety. This scaffold is a recognized pharmacophore with established biological relevance. For instance, derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of HIV-1 integrase, where the indole (B1671886) nitrogen and the 2-carboxyl group act as a metal-chelating motif essential for activity. mdpi.comrsc.org Furthermore, modifications of this scaffold have yielded dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), targets in cancer immunotherapy. sci-hub.se The presence of a methoxy (B1213986) group at the 3-position is known to increase the electron-donating character of the indole ring, which can enhance its reactivity and influence its interaction with biological targets. chim.it Therefore, the current understanding of this compound is primarily theoretical, based on its structural relationship to well-validated therapeutic scaffolds, suggesting significant but largely unexplored potential.

Identification of Unexplored Reactivities and Synthetic Challenges for Future Investigation

The reactivity of this compound presents several avenues for future research. The indole ring, activated by the 3-methoxy group, is predicted to be highly susceptible to electrophilic substitution, likely at the C4 or C6 positions. Exploring this regioselectivity could yield a diverse library of substituted analogs. The carboxylic acid at the C2 position and the secondary amine at N1 are key functional handles for derivatization through esterification, amidation, and N-alkylation or N-arylation reactions, respectively.

Key synthetic challenges remain, including the development of scalable and efficient routes to the core molecule itself. While general methods like the Fischer indole synthesis are applicable, optimizing conditions for this specific substitution pattern is necessary. chim.it A significant challenge lies in the regioselective functionalization of the benzene (B151609) portion of the indole nucleus without interfering with the existing functional groups. Overcoming these hurdles is critical for systematically exploring the structure-activity relationships (SAR) of its derivatives.

Prospects for Advanced Structure-Based Drug Design Leveraging the Indole Scaffold

The indole scaffold is exceptionally valuable for structure-based drug design. nih.govmdpi.com The indole-2-carboxylic acid framework, in particular, has proven effective in targeting the active sites of enzymes, such as HIV-1 integrase, by chelating essential metal ions. nih.gov The specific geometry of this compound could be leveraged to design novel inhibitors for other metalloenzymes. The 3-methoxy group offers a vector for growth into nearby hydrophobic pockets within a target's active site, potentially enhancing binding affinity and selectivity. For example, in the design of CysLT1 antagonists, the indole-2-carboxylic acid moiety was found to be an essential structural element for potent activity. nih.gov Future research could use the known crystal structures of targets like integrase or various dioxygenases to computationally dock this compound and its virtual derivatives, guiding the synthesis of compounds with optimized interactions.

Integration of Computational and Experimental Methodologies for Accelerated Discovery

The advancement of novel therapeutics based on the this compound scaffold can be significantly accelerated by integrating computational and experimental approaches. jddhs.comjddhs.com Modern drug discovery workflows often begin with computational techniques to prioritize candidates and rationalize biological activities. nih.govfrontiersin.org

Virtual Screening and Molecular Docking: The structure of this compound can be used for virtual screening against libraries of biological targets to identify potential new applications. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Once an initial set of active derivatives is synthesized and tested, QSAR models can be built to correlate physicochemical properties with biological activity, guiding the design of more potent compounds. frontiersin.orgnih.gov

Machine Learning and AI: Advanced machine learning algorithms can analyze large datasets to predict biological activities, pharmacokinetic properties, and potential toxicity, further refining the selection of candidates for synthesis and experimental validation. jddhs.comnih.gov

This synergistic loop, where computational predictions guide experimental work and experimental results feed back to refine computational models, ensures a more efficient and rational path to drug discovery. jddhs.com

Broader Implications for Chemical Biology and Pharmaceutical Sciences

The exploration of this compound and its derivatives holds broader implications for chemical biology and pharmaceutical sciences. The development of novel synthetic routes to functionalized indoles expands the toolkit available to medicinal chemists. ijpsr.com Discovering new biological activities for this scaffold could lead to the development of novel chemical probes to study biological pathways or validate new drug targets. As a versatile heterocyclic building block, the successful development of this compound into a therapeutic lead would reinforce the strategy of exploring chemical space around known privileged structures. nih.gov Ultimately, such research contributes to the overarching goal of discovering new chemical entities (NCEs) to address unmet medical needs, from viral diseases to cancer and inflammatory conditions. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are common synthetic routes for 3-methoxy-1H-indole-2-carboxylic acid, and how are intermediates optimized?

  • Synthesis via Hydrolysis of Esters : A typical pathway involves hydrolyzing methyl or ethyl esters of indole derivatives. For example, LiOH in THF/water under reflux can cleave ester groups to yield carboxylic acids. This method requires neutralization with HCl and extraction with EtOAc to isolate the product .
  • Condensation Reactions : Intermediate 3-formyl-indole-2-carboxylate derivatives can react with amines or thiazolidinones in acetic acid with sodium acetate as a catalyst. Reflux conditions (3–5 h) and recrystallization from DMF/acetic acid are critical for purity .
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize equivalents of reagents (e.g., 1.1 equiv aldehyde to 1.0 equiv thiazolone) to minimize by-products .

Q. How is this compound characterized structurally?

  • Spectroscopic Techniques :

  • FT-IR/Raman : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acid, indole ring vibrations at 1450–1600 cm⁻¹) .
  • NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, indole H-3 proton at δ 7.2–7.5 ppm) .
    • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELX programs (e.g., SHELXL for refinement). Note that high-resolution data (>1.0 Å) improves accuracy .

Q. What safety protocols are essential during synthesis and handling?

  • Protective Equipment : Use gloves, goggles, and lab coats to avoid skin/eye contact. Methoxy-indole derivatives may release irritants during reflux .
  • Waste Management : Segregate acidic waste (e.g., acetic acid residues) and neutralize before disposal. Partner with certified waste management services for hazardous by-products .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity of this compound?

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-311++G(d,p)) to model electronic properties (HOMO-LUMO gaps, Mulliken charges) and predict sites for electrophilic substitution. Compare experimental vs. theoretical IR/Raman spectra to validate models .
  • Molecular Docking : Study interactions with biological targets (e.g., enzymes) by simulating binding affinities. Adjust the methoxy group’s orientation to optimize hydrogen bonding .

Q. How to resolve contradictions in spectral data for derivatives of this compound?

  • Case Study : If NMR shows unexpected peaks, consider:

  • Tautomerism : The indole NH group may tautomerize under acidic conditions, altering chemical shifts.
  • By-Product Identification : Use LC-MS to detect impurities (e.g., unreacted aldehyde or dimerization products) .
    • Crystallographic Validation : Cross-check NMR assignments with X-ray structures to confirm regiochemistry .

Q. What strategies improve yield in large-scale synthesis?

  • Catalyst Optimization : Replace sodium acetate with milder bases (e.g., triethylamine) to reduce side reactions in condensation steps .
  • Solvent Selection : Use mixed solvents (e.g., THF/water) to enhance solubility of intermediates during hydrolysis .
  • Scale-Up Challenges : Monitor exothermic reactions (e.g., ester hydrolysis) with cooling systems to prevent decomposition .

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